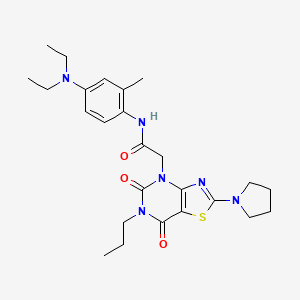
AKOS002144470
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound characterized by its multifaceted structure and potential application across diverse fields. This molecule contains a quinoline core, a piperidine ring, and a tetrahydrofuran moiety, indicating a high degree of molecular sophistication which suggests potential utility in areas like medicinal chemistry and organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry: In the realm of chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, thanks to its multiple reactive sites. It can serve as a precursor in designing molecules with specific properties for catalysis or as ligands in coordination chemistry.
Biology: Biologically, its quinoline core makes it a candidate for studying interactions with DNA or enzymes, potentially contributing to the development of new biochemical tools or drugs.
Medicine: In medicine, the compound's structure suggests potential pharmacological activities, possibly as an inhibitor of certain enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: In an industrial context, it could be applied in the development of novel materials, coatings, or as a starting point for the synthesis of agrochemicals or fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might begin with the functionalization of 4-methylquinoline through nitration, followed by reduction and acetylation to introduce the acetylamino group. Subsequent steps would involve coupling the modified quinoline with a suitably protected piperidine derivative, and then attaching the tetrahydrofuran moiety. Reaction conditions could involve catalysts like palladium on carbon for hydrogenation steps and various protective group strategies to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would necessitate optimization for scale, yield, and cost. This might involve continuous flow chemistry techniques to ensure consistent reaction conditions and improved safety profiles. Industrial-scale synthesis would also prioritize the use of environmentally benign solvents and reagents where possible.
Análisis De Reacciones Químicas
Types of Reactions: 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is expected to participate in several types of organic reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups makes it a versatile reactant in organic synthesis.
Common Reagents and Conditions: Common reagents might include mild oxidizing agents like potassium permanganate for specific functional group transformations, or strong reducing agents such as lithium aluminium hydride for selective reductions. Substitution reactions could be facilitated using nucleophiles such as sodium methoxide or electrophiles like alkyl halides under mild heating or solvent-controlled conditions.
Major Products: The major products formed from these reactions will largely depend on the specific functional group being targeted. For instance, oxidation of the tetrahydrofuran ring might produce a lactone, while reduction could yield a more saturated and stable alcohol derivative.
Mecanismo De Acción
The mechanism of action of this compound in a biological context would likely involve binding to specific molecular targets, such as enzymes or receptors. This interaction could inhibit or activate pathways, depending on the nature of the binding and the targets involved. The precise pathways and molecular targets would depend on the specific application being researched.
Comparación Con Compuestos Similares
Compared to similar compounds, 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of a quinoline core, a piperidine ring, and a tetrahydrofuran moiety.
Similar Compounds
Quinoline derivatives: : Often used in antimalarial and anticancer drugs.
Piperidine derivatives: : Common in pharmaceuticals, serving as scaffolds for various drugs.
Tetrahydrofuran derivatives: : Found in solvents and starting materials for polymer synthesis.
The distinct arrangement of functional groups in this compound imparts unique properties that might be leveraged for specific scientific or industrial applications.
That's a deep dive! Hope it’s as interesting to you as it was to write. What's your interest in this compound?
Propiedades
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-5-12-30-23(33)21-22(27-24(35-21)29-13-8-9-14-29)31(25(30)34)16-20(32)26-19-11-10-18(15-17(19)4)28(6-2)7-3/h10-11,15H,5-9,12-14,16H2,1-4H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHMIJMOFDJZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)N(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2456891.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2456893.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
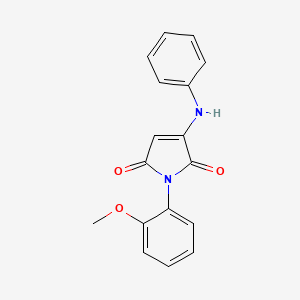
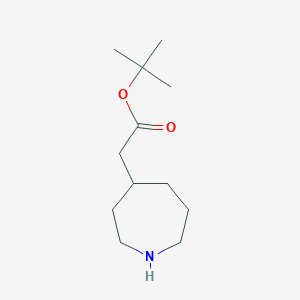

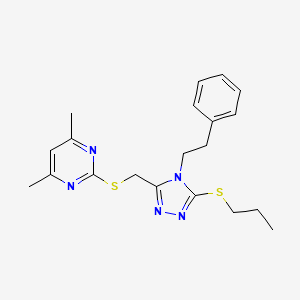
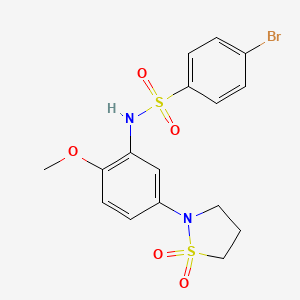
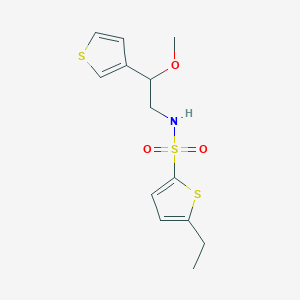
![N-[(furan-2-yl)methyl]-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
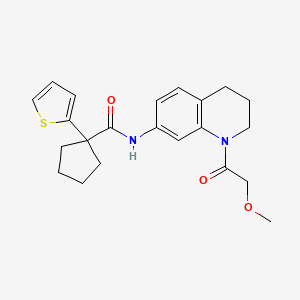
![N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2456913.png)
![7-benzyl-8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2456914.png)
